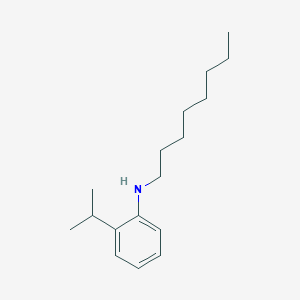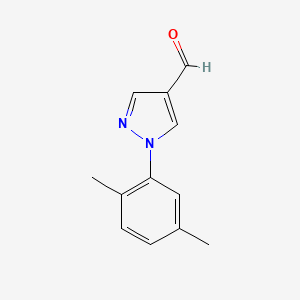![molecular formula C21H29NO3 B1389459 4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline CAS No. 1040689-19-7](/img/structure/B1389459.png)
4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline
Descripción general
Descripción
4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline, also known as 4-ISO-NMP, is a synthetic compound used in scientific research. It has become increasingly popular in recent years due to its unique properties and applications in laboratory experiments.
Aplicaciones Científicas De Investigación
4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline has been used in a variety of scientific research applications, including studies of the structure and function of proteins, the study of enzyme kinetics, and the study of signal transduction pathways. It has also been used in the study of drug-receptor interactions, as well as in the development of new drugs.
Mecanismo De Acción
4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline acts as an agonist at the muscarinic acetylcholine receptor, meaning it binds to the receptor and causes a physiological response. It has been shown to activate the G-protein-coupled receptor and stimulate the release of second messengers, such as calcium, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline has been shown to have a variety of biochemical and physiological effects, including the stimulation of cell proliferation, the promotion of neurite outgrowth, and the inhibition of inflammation. It has also been shown to modulate the activity of certain enzymes, such as acetylcholinesterase and tyrosine kinase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline has several advantages for use in laboratory experiments, including its low cost and its ability to activate a variety of G-protein-coupled receptors. However, it also has some limitations, such as its low solubility in water and its potential to cause adverse effects in some organisms.
Direcciones Futuras
Given its unique properties and potential applications, 4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline could be used in a variety of future research directions. These include its use in the study of drug-receptor interactions, the development of new drugs, and the study of signal transduction pathways. Additionally, it could be used in the study of the structure and function of proteins, the study of enzyme kinetics, and the modulation of cell proliferation. Finally, it could be used to further explore its biochemical and physiological effects, as well as its potential to cause adverse effects in some organisms.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenoxy)propyl]-4-(3-methylbutoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-16(2)13-14-24-20-7-5-18(6-8-20)22-15-17(3)25-21-11-9-19(23-4)10-12-21/h5-12,16-17,22H,13-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZBGFPDACXBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)NCC(C)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(Heptyloxy)benzyl]-2-methoxyaniline](/img/structure/B1389377.png)


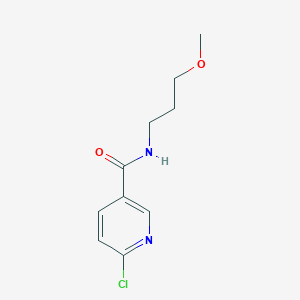
![1-[5-Bromo-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1389382.png)
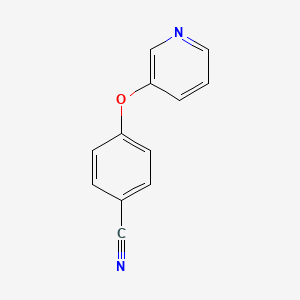

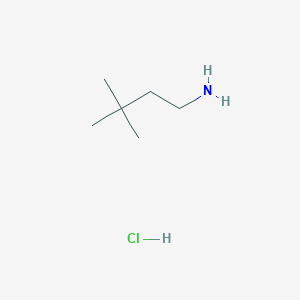
![[4-(Isopentyloxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389388.png)
![2-[(3-Methoxypropyl)amino]nicotinic acid](/img/structure/B1389390.png)
